8-Dechloro-10-chloro Loratadine

Description

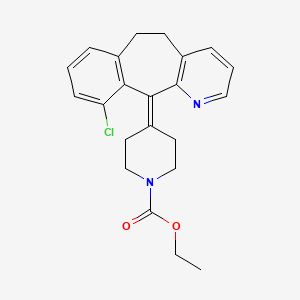

8-Dechloro-10-chloro Loratadine is a structural analog and impurity of Loratadine, a second-generation antihistamine used to treat allergies. Its molecular formula is C₂₂H₂₃ClN₂O₂, with a molecular weight of 382.89 g/mol and a CAS registry number of 1346605-16-0 . This compound arises during the synthesis or degradation of Loratadine, characterized by the removal of a chlorine atom at position 8 and retention of a chlorine atom at position 10 on the benzocycloheptene ring (Figure 1). Its identification and quantification are critical in pharmaceutical quality control to ensure drug safety and efficacy .

Properties

IUPAC Name |

ethyl 4-(15-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-16(11-14-25)20-19-15(5-3-7-18(19)23)8-9-17-6-4-12-24-21(17)20/h3-7,12H,2,8-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASLTRDXLVUPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

-

Formation of the Grignard Reagent :

N-methyl-4-chloropiperidine reacts with magnesium metal in dry tetrahydrofuran (THF) at 20–48°C, forming N-methyl-piperidyl magnesium chloride. Dibromoethane acts as an initiator to accelerate magnesium activation. -

Nucleophilic Addition :

The Grignard reagent is slowly added to a solution of 8-chloro-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridin-11-one (tricyclic ketone) in THF at -85°C to -95°C. This step ensures the formation of the carbinol intermediate, 11-(N-methyl-4-piperidinyl)-11-hydroxy-8-chloro-6,11-dihydro-5H-benzo[5,cyclohepta[1,2-b]pyridine. -

Hydrolysis and Isolation :

The reaction mixture is quenched with 10% ammonium chloride (NH₄Cl), followed by extraction with dichloromethane. The organic layer is concentrated to yield the carbinol intermediate, which is subsequently dehydrated to form the olefin (N-methyl product).

Key Data and Conditions

| Parameter | Value |

|---|---|

| Reaction Temperature | -85°C to -95°C |

| Yield of Carbinol | 73.2% |

| Purity (HPLC) | 87.99% |

| Solvent System | Tetrahydrofuran (THF) |

This method avoids hazardous reagents like lithium aluminum hydride, offering a safer and cost-effective alternative for industrial-scale production.

Hydrolysis and Dehydration of Loratadine

This compound can also be derived from Loratadine through sequential hydrolysis and dehydration steps. While less commonly employed industrially, this approach is critical for producing high-purity intermediates for pharmacokinetic studies.

Process Overview

-

Acidic Hydrolysis :

Loratadine is treated with concentrated hydrochloric acid (HCl) under reflux, cleaving the ethoxycarbonyl group to yield a carboxylic acid derivative. -

Neutralization and Extraction :

The acidic mixture is neutralized with sodium hydroxide (NaOH) and extracted using dichloromethane. The organic phase is evaporated to isolate the dechlorinated intermediate. -

Dehydration :

The intermediate undergoes dehydration via sulfuric acid catalysis, forming the final this compound.

Challenges and Optimization

-

Side Reactions : Competing demethylation or over-hydrolysis may occur, necessitating strict pH control (pH 4–6) during neutralization.

-

Temperature Sensitivity : Hydrolysis at >80°C accelerates degradation, reducing yields by 15–20%.

Process Optimization and Industrial Scaling

Industrial production of this compound prioritizes yield, purity, and environmental safety. Key advancements include:

Temperature-Dependent Yield Enhancement

Data from WO2004080997A1 highlight the profound impact of reaction temperature on output (Table 1):

Table 1: Effect of Temperature on Carbinol Yield and Purity

| Temperature Range (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| -85 to -95 | 73.2 | 87.99 |

| -25 to -5 | 68.5 | 85.40 |

| 0 to 25 | 58.7 | 78.30 |

Lower temperatures suppress side reactions, enhancing both yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Dechloro-10-chloro Loratadine undergoes various chemical reactions, including:

Oxidation: Likely to occur in the piperidine and cycloheptane rings.

Reduction: Can be reduced under specific conditions to form different derivatives.

Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or potassium carbonate are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution can result in various functionalized compounds .

Scientific Research Applications

8-Dechloro-10-chloro Loratadine has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Loratadine formulations.

Biology: Investigated for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Studied for its pharmacokinetic properties and potential therapeutic applications.

Industry: Used in the development and quality control of pharmaceutical products containing Loratadine.

Mechanism of Action

8-Dechloro-10-chloro Loratadine exerts its effects by targeting histamine H1-receptors. Histamine release is a key mediator in allergic reactions, and this compound acts as a selective inverse agonist for peripheral histamine H1-receptors . By blocking these receptors, it prevents the typical symptoms of allergic reactions, such as itching, swelling, and redness .

Comparison with Similar Compounds

Chlorine-Substituted Loratadine Impurities

The positional isomerism of chlorine atoms in Loratadine derivatives significantly influences their physicochemical and pharmacological profiles. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Chlorine Positions |

|---|---|---|---|---|

| 8-Dechloro-10-chloro Loratadine | C₂₂H₂₃ClN₂O₂ | 382.89 | 1346605-16-0 | 10 |

| 8-Dechloro-7-chloro Loratadine | C₂₂H₂₃ClN₂O₂ | 382.89 | 1346602-19-4 | 7 |

| 8-Dechloro-9-chloro Loratadine | C₂₂H₂₃ClN₂O₂ | 382.88 | 109537-11-3 | 9 |

| Loratadine Impurity 15 | C₂₀H₂₄N₂O | 308.43 | 38093-13-9 | N/A |

| Loratadine Impurity 16 | C₂₀H₂₅ClN₂ | 328.88 | Not provided | N/A |

Key Observations :

- Positional Isomerism: The 8-dechloro derivatives differ in the placement of the remaining chlorine atom (positions 7, 9, or 10).

- Molecular Weight : All 8-dechloro variants share nearly identical molecular weights, complicating their differentiation via mass spectrometry alone. Chromatographic methods (e.g., HPLC) are required for precise identification .

- Impurity Profiles : Impurities like Loratadine Impurity 15 and 16 lack the benzocycloheptene ring structure, resulting in reduced molecular weights and distinct pharmacokinetic behaviors .

Desloratadine-Related Impurities

Desloratadine, the active metabolite of Loratadine, also generates structurally related impurities:

| Compound Name | CAS Number | Key Structural Features |

|---|---|---|

| 8-Dechloro-10-chloro Desloratadine | Not provided | Lacks 8-chlorine, retains 10-chlorine |

| 8-Dechloro-7-chloro Desloratadine | Not provided | Lacks 8-chlorine, retains 7-chlorine |

| 8-Dechloro-9-chloro Desloratadine | 117811-13-9 | Lacks 8-chlorine, retains 9-chlorine |

Key Observations :

- Metabolic Relevance : Desloratadine impurities share structural motifs with Loratadine impurities but exhibit longer half-lives (28 hours vs. 8 hours for Loratadine) due to reduced hepatic clearance .

- Analytical Challenges : Co-elution of these impurities in chromatographic assays necessitates optimized mobile phases and column selections (e.g., Inertsil ODS3 columns) .

Pharmacological and Stability Considerations

Pharmacokinetic and Pharmacodynamic Differences

Clinical Implications

- Quality Control: Impurities like this compound are monitored in pharmaceutical formulations to comply with regulatory limits (e.g., USP monographs) .

- Therapeutic Repurposing : Loratadine’s anticancer effects (apoptosis, pyroptosis) are dose-dependent , but impurities are unlikely to share these properties due to altered pharmacophores.

Biological Activity

The molecular formula of 8-Dechloro-10-chloro Loratadine is , with a molecular weight of approximately 382.9 g/mol. The compound's structure influences its interaction with biological systems, particularly regarding its potential antihistaminic activity similar to that of its parent compound.

| Property | Value |

|---|---|

| Molecular Formula | C22H23Cl2N2O2 |

| Molecular Weight | 382.9 g/mol |

| Chemical Name | Ethyl 4-(10-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine carboxylate |

| CAS Number | 1346605-16-0 |

Antihistaminic Potential

Preliminary studies suggest that this compound may exhibit antihistaminic activity akin to Loratadine. The mechanism of action is believed to involve the inhibition of histamine binding to H1 receptors, which is characteristic of many antihistamines. However, specific studies detailing the affinity and efficacy of this compound in comparison to Loratadine are still in the early stages.

Pharmacokinetics and Metabolism

Research indicates that compounds like Loratadine undergo extensive first-pass metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4). Although detailed pharmacokinetic studies on this compound are lacking, it is anticipated that its metabolic pathway may resemble that of Loratadine due to structural similarities.

Case Studies and Research Findings

- Synthesis and Characterization : Various synthetic routes have been explored for producing this compound, focusing on optimizing yield and purity. Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's structure and purity levels.

- In Vitro Studies : Initial in vitro studies have indicated potential interactions with biological molecules; however, comprehensive in vivo studies are necessary to fully understand its therapeutic effects and safety profile .

- Comparative Analysis : A comparative analysis with other antihistamines (e.g., Desloratadine, Cetirizine) highlights the unique structural features of this compound, which may influence both pharmacological properties and safety considerations.

Implications for Pharmaceutical Research

The primary application of this compound lies within pharmaceutical research as an impurity standard in quality control processes for formulations containing Loratadine. Understanding its properties can aid in ensuring the safety and efficacy of antihistamine medications.

Q & A

Basic Research Questions

Q. How can researchers identify and characterize 8-Dechloro-10-chloro Loratadine using spectroscopic methods?

- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the molecular structure. For NMR, analyze the proton and carbon-13 spectra to identify characteristic peaks corresponding to the aromatic and aliphatic regions, particularly focusing on chlorine substitution patterns. MS (e.g., ESI-MS) can verify the molecular weight (382.89 g/mol) and fragmentation patterns . Cross-reference with the CAS registry (1346605-16-0) for purity validation. Ensure spectral data aligns with synthetic intermediates, such as 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, to trace synthesis pathways .

Q. What are the standard synthesis routes for this compound, and how can intermediates be purified?

- Methodological Answer : The compound is synthesized via selective chlorination of Loratadine precursors. Key steps include:

- Step 1 : Reacting 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one with a piperidine derivative under controlled temperature (50–70°C) in anhydrous conditions.

- Step 2 : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor purity via HPLC with a C18 column (UV detection at 254 nm).

- Step 3 : Confirm the absence of byproducts like Loratadine Impurity 15 (CAS 38093-13-9) using comparative retention times and spectral libraries .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

- Temperature : 40°C, 60°C, and 25°C (control) for 1–3 months.

- Humidity : 75% RH in desiccators with saturated NaCl solutions.

- Light : UV-Vis irradiation (ICH Q1B guidelines).

Analyze degradation products using LC-MS and compare with known impurities (e.g., Loratadine Impurity 16, CAS 328.88 g/mol) . Quantify stability via peak area normalization in HPLC chromatograms .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in impurity profiles of this compound across synthesis batches?

- Methodological Answer :

- Hypothesis : Contradictions arise from variable reaction kinetics or solvent residues.

- Approach :

High-Resolution MS (HRMS) : Differentiate isobaric impurities (e.g., Loratadine Impurity 15 vs. 16) by exact mass (Δ < 0.001 Da).

2D NMR (HSQC, HMBC) : Map proton-carbon correlations to distinguish regioisomers.

Multivariate Analysis : Apply principal component analysis (PCA) to batch data to identify outlier variables (e.g., solvent polarity, catalyst traces).

- Validation : Cross-check with toxicity data (e.g., reproductive toxicity thresholds from safety sheets) to prioritize impurity quantification .

Q. How can researchers assess the pharmacological impact of this compound’s structural analogs in vitro?

- Methodological Answer :

- Experimental Design :

Receptor Binding Assays : Use H1-histamine receptor-expressing cell lines. Compare IC50 values of this compound with Desloratadine (CAS 100643-71-8).

Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.

Data Interpretation : Apply Michaelis-Menten kinetics to compare metabolic rates. Use ANOVA to test significance (p < 0.05) across analogs.

- Theoretical Framework : Link results to structure-activity relationships (SAR) by correlating chlorine substitution patterns with receptor affinity .

Q. What statistical methods are optimal for reconciling conflicting bioavailability data in preclinical studies?

- Methodological Answer :

- Data Harmonization : Normalize bioavailability metrics (e.g., AUC, Cmax) across animal models (rats vs. mice) using allometric scaling.

- Contradiction Analysis :

- Bland-Altman Plots : Visualize agreement between datasets.

- Bayesian Hierarchical Modeling : Account for inter-study variability in dose regimens.

- Reporting : Use forest plots to display effect sizes and confidence intervals. Reference guidelines from Journal of Education and Training Studies for transparency in methodological limitations .

Methodological Resources

- Data Presentation : Follow IUPAC guidelines for chemical formulas and SI units. Use tables to compare impurity CAS numbers and toxicity thresholds (e.g., Desloratadine’s EC50 for aquatic toxicity) .

- Theoretical Frameworks : Align experimental designs with chemical engineering principles (e.g., CRDC subclass RDF2050104 for separation technologies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.